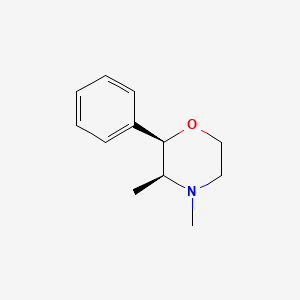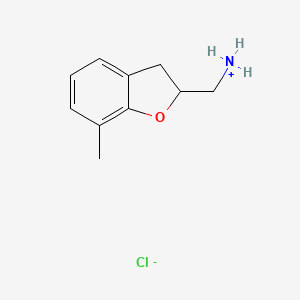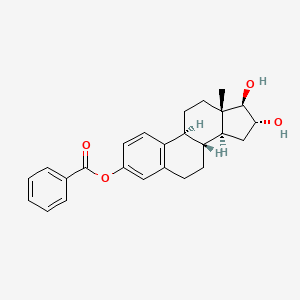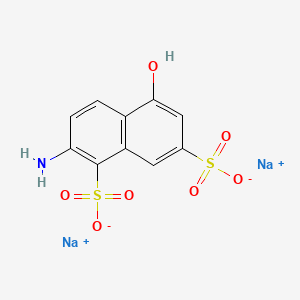
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
The synthesis of 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride typically involves the reaction of 4-(Homopiperidine)methyl) phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boronic esters or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride has several scientific research applications:
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid pinacol ester: Used in similar coupling reactions but lacks the homopiperidine group.
4-(Piperidine)methyl) phenylboronic-acid pinacol ester: Similar structure but with a piperidine group instead of homopiperidine.
These compounds share similar reactivity but differ in their specific applications and properties.
Properties
Molecular Formula |
C19H31BClNO2 |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepan-1-ium;chloride |
InChI |
InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H |
InChI Key |
LMGLXUWWXRSINP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[NH+]3CCCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




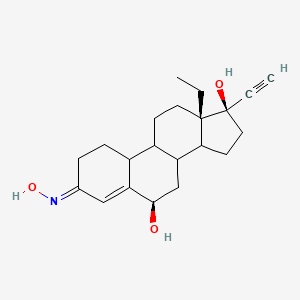
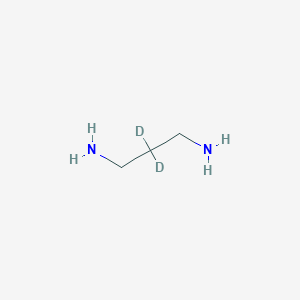
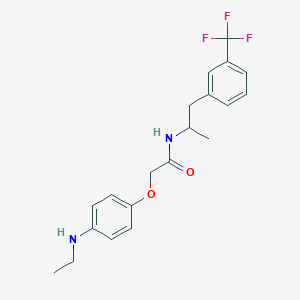
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
